molecular formula C6H7NO2S B14790557 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol

Cat. No.: B14790557
M. Wt: 157.19 g/mol
InChI Key: GASJJSWXLPJUCN-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol is a chemical compound based on a fused pyrano-thiazole scaffold, a heterocyclic system of significant interest in medicinal and bioinorganic chemistry. The core structure combines pyran and thiazole rings, the latter containing nitrogen and sulfur atoms, which are critical for its electronic properties and potential biological interactions . Compounds featuring the pyrano-thiazole architecture have demonstrated a wide spectrum of pharmacological activities in scientific research, including antimicrobial, antioxidant, and anticancer effects . The presence of both nitrogen and sulfur in the thiazole ring allows these molecules to behave as versatile ligands, capable of forming stable complexes with various transition metal ions such as Cu(II), Pd(II), and Fe(III) . Research indicates that such complexation can significantly alter and often enhance the biological activity of the original organic ligand, making this class of compounds particularly valuable for investigating new therapeutic agents and catalytic applications . This product is intended For Research Use Only and is not approved for use in humans or animals. It is not intended for diagnostic, therapeutic, or any other veterinary or human clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[3,2-d][1,3]thiazol-7-ol

InChI

InChI=1S/C6H7NO2S/c8-4-1-2-9-6-5(4)7-3-10-6/h3-4,8H,1-2H2

InChI Key

GASJJSWXLPJUCN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1O)N=CS2

Origin of Product

United States

Systematic Nomenclature, Structural Features, and Stereochemical Considerations of 6,7 Dihydro 5h Pyrano 3,2 D Thiazol 7 Ol

Application of IUPAC Nomenclature to Dihydropyrano[3,2-d]thiazole Ring Systems

The systematic name, 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol, is derived according to the principles of IUPAC nomenclature for fused heterocyclic systems. This name precisely describes the molecule's composition and connectivity.

The process for naming this fused ring system involves several key steps:

Identification of the Base Component: In the pyrano[3,2-d]thiazole system, the pyran ring is designated as the base component due to its higher precedence in IUPAC rules compared to thiazole (B1198619).

Identification of the Attached Component: The thiazole ring is the component attached to the base pyran ring.

Designation of Fusion: The descriptor '[3,2-d]' indicates how the thiazole ring is fused to the pyran ring. The numbers '3,2' specify that the fusion occurs at the bond between atoms 3 and 2 of the pyran ring. The letter 'd' indicates that the thiazole ring is fused to the 'd' face (the bond between atoms 4 and 5) of the pyran ring, following a standardized lettering system for the faces of the base component.

Numbering the Fused System: The entire bicyclic system is numbered systematically, starting from an atom adjacent to the bridgehead, to give the heteroatoms the lowest possible locants.

Indicating Saturation: The prefix "6,7-Dihydro-" specifies that the double bonds at positions 6 and 7 in the parent aromatic fused system are saturated. The "5H-" indicates that position 5 carries a hydrogen atom, defining it as a saturated carbon.

Naming the Principal Functional Group: The suffix "-7-ol" signifies the presence of a hydroxyl (-OH) group located at position 7 of the fused ring system.

Interactive Table: Breakdown of IUPAC Nomenclature
ComponentDescriptionApplication to this compound
Base Ring The primary heterocyclic ring, chosen based on IUPAC priority rules.Pyrano
Attached Ring The secondary heterocyclic ring fused to the base.Thiazole
Fusion Descriptor Indicates the atoms and face of the base ring where fusion occurs.[3,2-d]
Saturation Prefixes indicating the location of saturated atoms.6,7-Dihydro-5H-
Principal Group The functional group with the highest priority, named as a suffix.-7-ol

Regioisomeric and Stereoisomeric Aspects Pertaining to the this compound Moiety

The fusion of the pyran and thiazole rings can occur in different ways, leading to various regioisomers. Furthermore, the presence of chiral centers in this compound gives rise to multiple stereoisomers.

Regioisomerism:

The connectivity between the pyran and thiazole rings defines the regioisomer. While the subject of this article is the [3,2-d] isomer, other fusion patterns are possible, such as pyrano[2,3-d]thiazole. researchgate.netresearchgate.net The specific arrangement of heteroatoms and the geometry of the ring fusion significantly influence the molecule's electronic properties and chemical reactivity.

Interactive Table: Comparison of Pyrano-Thiazole Regioisomers
IsomerFusion PatternDescription
Pyrano[3,2-d]thiazole The bond between atoms 3 and 2 of the pyran ring is fused to the thiazole ring.This is the core structure of the title compound.
Pyrano[2,3-d]thiazole The bond between atoms 2 and 3 of the pyran ring is fused to the thiazole ring.A known regioisomeric system with distinct chemical properties. researchgate.netresearchgate.net

Stereoisomerism:

The structure of this compound contains multiple stereocenters, leading to the potential for a rich stereochemical landscape.

Bridgehead Carbons: The two carbons at the junction of the pyran and thiazole rings are chiral centers. This allows for cis and trans configurations of the ring fusion.

Carbon C7: The carbon atom bearing the hydroxyl group (C7) is also a chiral center.

The combination of these stereocenters means that the compound can exist as several diastereomers and enantiomers. For instance, the relative orientation of the hydrogen atoms at the bridgehead can be either on the same side (cis-fused) or on opposite sides (trans-fused) of the ring system. For each of these ring fusions, the hydroxyl group at C7 can be in one of two orientations (e.g., up or down relative to the plane of the rings). The stereochemistry of related fused systems, such as thiopyrano[2,3-d]thiazoles, has been shown to be controllable in synthesis, often resulting in specific diastereomers like the rel-(5R,6S,7S) configuration. nih.gov This highlights the importance of stereochemical control in accessing specific isomers of such fused heterocycles.

Conformational Analysis of the Dihydropyrano and Thiazole Rings within the Fused System

The three-dimensional shape, or conformation, of the this compound molecule is dictated by the interplay between the two fused rings.

Thiazole Ring: The thiazole ring is an aromatic, five-membered heterocycle and is inherently planar.

Dihydropyran Ring: The 6,7-dihydro-5H-pyran portion of the molecule is a six-membered, non-planar ring. Similar to cyclohexane, it can adopt various conformations. Studies on pyran analogues have shown that they often adopt a standard chair-like conformation, such as the 4C1 conformation. beilstein-journals.orgnih.gov

The fusion to the rigid, planar thiazole ring imposes significant constraints on the conformational flexibility of the dihydropyran ring. The dihydropyran ring will likely adopt a half-chair or a distorted boat conformation to accommodate the fusion. The specific conformation will seek to minimize steric strain, particularly any unfavorable 1,3-diaxial interactions that might arise. beilstein-journals.orgnih.gov

The position of the hydroxyl group at C7 is also a key conformational feature. It can be oriented in either an axial or an equatorial position relative to the mean plane of the dihydropyran ring. The energetic preference for one orientation over the other depends on steric hindrance with other parts of the molecule. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to determine the most stable conformations and the energy barriers between them in related heterocyclic systems. nih.govijcce.ac.ir

Interactive Table: Key Conformational Features
Molecular FeatureConformational StateInfluencing Factors
Dihydropyran Ring Likely a half-chair or distorted boat.Fusion to the planar thiazole ring; minimization of steric and torsional strain.
Thiazole Ring Planar.Aromaticity of the five-membered ring.
C7-Hydroxyl Group Can be in an axial or equatorial position.Steric interactions with the fused ring system, particularly potential 1,3-diaxial repulsions.

Advanced Synthetic Methodologies for 6,7 Dihydro 5h Pyrano 3,2 D Thiazol 7 Ol and Its Functionalized Derivatives

Cycloaddition Reactions in Pyrano[3,2-d]thiazole Scaffold Construction

Cycloaddition reactions represent a powerful tool for the convergent synthesis of complex cyclic systems. In the context of pyrano[3,2-d]thiazole synthesis, both [2+4] annulation and hetero-Diels-Alder reactions have been effectively employed to construct the fused pyran ring onto a pre-existing thiazole (B1198619) moiety.

Phosphine-Catalyzed [2+4] Annulation of Allenoates with Thiazolone-Derived Alkenes

A notable advancement in the synthesis of functionalized 6,7-dihydro-5H-pyrano[2,3-d]thiazoles involves a phosphine-catalyzed [2+4] annulation reaction. acs.orgnih.gov This methodology utilizes α-substituted allenoates as C2 synthons and thiazolone-derived alkenes as C4 synthons. acs.org The reaction proceeds under mild conditions to afford the desired pyrano[2,3-d]thiazole derivatives in good to excellent yields. acs.org A significant aspect of this method is its successful extension to an asymmetric variant through the use of a chiral phosphine (B1218219) catalyst, such as Kwon's phosphine, which yields optically active products with high enantioselectivities. acs.orgresearchgate.net

This approach is particularly innovative as it represents the first instance of α-substituted allenoates serving as C2 synthons in a phosphine-catalyzed [2+4] annulation. acs.org The reaction accommodates a variety of 5-arylmethylene substituted thiazolones, demonstrating its broad substrate scope. acs.org

Table 1: Phosphine-Catalyzed [2+4] Annulation of Allenoates with Thiazolone-Derived Alkenes acs.org
EntryAllenoate (C2 Synthon)Thiazolone-Derived Alkene (C4 Synthon)CatalystYield (%)Enantioselectivity (ee %)
1α-benzyl allenoate5-phenylmethylene substituted thiazoloneVarious phosphinesGood to ExcellentNot Applicable
2α-arylmethyl allenoatesVarious 5-arylmethylene substituted thiazolonesKwon's phosphine (chiral)GoodExcellent

Hetero-Diels-Alder Reactions in the Synthesis of Related Systems

Hetero-Diels-Alder reactions provide a convergent and stereocontrolled route to various heterocyclic systems, including those related to pyrano[3,2-d]thiazoles. tandfonline.com This strategy has been successfully applied to the synthesis of thiopyrano[2,3-d] acs.orgnih.govthiazole derivatives. tandfonline.comresearchgate.net In these reactions, 5-arylidene-4-thioxo-2-thiazolidinones can act as heterodienes, reacting with various dienophiles. nih.gov For instance, the reaction of these heterodienes with N-aryl maleimides in refluxing acetic acid leads to the formation of fused pyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-2,5,7-triones. nih.gov

A tandem acylation-hetero-Diels-Alder reaction has also been reported between 5-(ortho-hydroxybenzylidene)-substituted isorhodanines and citraconic acid or its anhydride. tandfonline.com This process proceeds with regio- and diastereoselectivity to yield complex chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazoles. tandfonline.com The stereochemistry of the products can be confirmed using NMR spectral data and single-crystal X-ray diffraction analysis. tandfonline.com

Multi-Component Reaction Approaches to Fused Thiazole-Pyran Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.comnih.govrsc.org This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. nih.gov

The synthesis of pyran-fused thiazoles has been achieved through MCRs. For example, a one-pot reaction involving an acetyl compound, thiophene-2-carbaldehyde, and malononitrile (B47326) in the presence of piperidine (B6355638) can yield a pyran derivative fused to a thiazole ring. mdpi.com These reactions often proceed under mild conditions and can be used to generate libraries of compounds for biological screening. nih.gov The development of green and environmentally benign MCRs is an active area of research, with a focus on using sustainable solvents and catalysts. nih.gov

Condensation Reactions Involving Activated Methylene (B1212753) Compounds and Alpha,Beta-Unsaturated Systems for Pyrano[3,2-d]thiazole Formation

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and the construction of heterocyclic rings. The synthesis of pyrano[3,2-d]thiazoles can be achieved through the reaction of thiazole precursors bearing an active methylene group with α,β-unsaturated systems. mdpi.comnih.gov

For instance, the reaction of a thiazolidinone derivative with cinnamonitrile (B126248) in the presence of a base catalyst like piperidine can lead to the formation of a pyrano[2,3-d]thiazole. researchgate.net The reaction likely proceeds through a Michael addition of the active methylene group to the α,β-unsaturated nitrile, followed by an intramolecular cyclization and dehydration. researchgate.net Similarly, 1,3-thiazolidin-2,5-dione can react with arylidenemalononitriles under microwave irradiation with piperidine to yield the corresponding pyrano[2,3-d]thiazoles. researchgate.net

Strategic Derivatization and Functionalization of Pyrano[3,2-d]thiazole Precursors

The strategic derivatization and functionalization of pre-formed pyrano[3,2-d]thiazole scaffolds are crucial for exploring the structure-activity relationships of this class of compounds. Various functional groups can be introduced at different positions of the heterocyclic core to modulate its physicochemical and biological properties.

For example, the pyrano[2,3-d]thiazole core can be functionalized by reacting precursor thiazolidinones with different aldehydes to introduce a variety of substituents at the 5-position of the resulting fused system. researchgate.net Further modifications can be achieved through reactions at other positions of the heterocyclic rings, such as N-alkylation or substitution on the pyran ring, to generate a diverse library of derivatives. researchgate.net

Sustainable and Green Chemistry Protocols for Pyrano[3,2-d]thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This includes the use of environmentally friendly solvents, catalysts, and energy sources.

One-pot, multicomponent synthesis of 2H-pyrano[2,3-d] acs.orgnih.govthiazole-6-carbonitriles has been achieved using 2,2,2-trifluoroethanol (B45653) as a green and efficient solvent under ultrasonic irradiation at room temperature. researchgate.net This method offers several advantages, including high yields, clean reactions, short reaction times, and simple operation without the use of hazardous organic solvents. researchgate.net Other green approaches include the use of water or aqueous-ethanol mixtures as solvents and employing catalysts like L-tyrosine or solid-supported catalysts. nih.gov Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of pyrano[2,3-c]pyrazole derivatives, a related heterocyclic system. nih.gov The development of such sustainable protocols is essential for the environmentally responsible production of pyrano[3,2-d]thiazole derivatives. ufms.br

Table 2: Comparison of Green Synthesis Methods for Pyrano-fused Heterocycles
MethodKey FeaturesAdvantagesReference
Ultrasonic Irradiation in TrifluoroethanolOne-pot multicomponent reaction of 2-chloroacetic acid, ammonium (B1175870) thiocyanate, aryl aldehydes, and malononitrile.High yield, clean reaction, short reaction time, no hazardous organic solvents. researchgate.net
Microwave Irradiation in H2O–ethanol (B145695)Four-component condensation of acetoacetic ester, hydrazine (B178648) hydride, aldehydes, and malononitrile with L-tyrosine catalyst.Reduced reaction time and use of an eco-friendly solvent. nih.gov
Ultrasound-Assisted Synthesis with Mn/ZrO2Coupling reactions in aqueous ethanol solution.High yield (98%) in a short time (10 min) compared to conventional methods. nih.gov

Mechanistic Investigations of Key Synthetic Pathways to the Dihydropyrano[3,2-d]thiazole Core

The synthesis of the 6,7-dihydro-5H-pyrano[3,2-d]thiazole scaffold, a significant heterocyclic system, is accomplished through several key synthetic methodologies. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and enabling the synthesis of diverse functionalized derivatives. The primary pathways to this core structure involve multi-step reactions that often proceed through discernible intermediates. Mechanistic investigations have highlighted routes such as condensation reactions followed by intramolecular cyclization and cycloaddition strategies.

One of the most prevalent and mechanistically studied routes is the reaction involving an active methylene group from a thiazolidinone precursor with an unsaturated carbonyl compound or its equivalent. This pathway typically proceeds via a Michael addition followed by an intramolecular cyclization. For instance, the reaction of 2-cyanomethyl-4-thiazolidinone with tetracyanoethylene (B109619) is proposed to form the pyrano[2,3-d]thiazole derivative through a non-isolable acyclic intermediate. researchgate.net The initial step is a nucleophilic attack of the active methylene group onto the electron-deficient alkene, forming a Michael adduct. researchgate.netresearchgate.net This intermediate then undergoes intramolecular cyclization where a hydroxyl or amino group attacks a nitrile group, leading to the formation of the pyran ring fused to the thiazole core. researchgate.net

Another significant mechanistic pathway is the hetero-Diels-Alder reaction. This [4+2] cycloaddition provides a convergent route to the thiopyrano[2,3-d]thiazole core, an analogue of the pyranothiazole system. nih.govnih.gov In this approach, 5-arylidene-4-thioxo-2-thiazolidinones act as the heterodiene component, which reacts with a dienophile, such as 1,4-naphthoquinone (B94277) or cinnamic acid amides. nih.govnih.gov The reaction mechanism involves a concerted or stepwise cycloaddition leading to the formation of the fused ring system. This method is particularly valuable for controlling stereochemistry and introducing diversity into the final molecule based on the choice of diene and dienophile. nih.gov

Condensation reactions between thiazolidinone derivatives and aldehydes also serve as a foundational step in building the dihydropyrano[3,2-d]thiazole core. The Knoevenagel condensation of thiazolidin-2-ones with aldehydes, for example, yields highly colored benzylidene intermediates. researchgate.net Subsequent reactions of these intermediates, such as treatment with compounds containing active methylene groups like malononitrile, lead to the formation of the pyran ring. The mechanism involves the initial condensation to form an activated alkene, which then participates in a subsequent Michael addition and cyclization cascade, often catalyzed by a base like piperidine. researchgate.net

Detailed mechanistic studies often employ spectral analysis and, in some cases, the isolation of intermediates to elucidate the reaction pathway. For example, the formation of benzo[e]pyrano[2,3-d]thiazole from the reaction of 2-cyanomethyl-4-thiazolidinone with salicylaldehyde (B1680747) is believed to proceed through a non-isolable intermediate formed via the nucleophilic addition of the active methylene group to the aldehyde, followed by cyclization involving the phenolic hydroxyl group. researchgate.net

The table below summarizes key mechanistic aspects of these synthetic routes.

Synthetic PathwayKey ReactantsCatalyst/ConditionsProposed MechanismKey Intermediate TypeReference
Michael Addition-CyclizationThiazolidinone derivatives (e.g., 2-cyanomethyl-4-thiazolidinone), ArylidenemalononitrilesPiperidine, Ethanol, RefluxInitial Michael addition of the active methylene group to the activated alkene, followed by intramolecular cyclization.Acyclic Michael Adduct researchgate.netresearchgate.net
Hetero-Diels-Alder Reaction5-Arylidene-4-thioxo-2-thiazolidinones, Dienophiles (e.g., 1,4-naphthoquinone, cinnamic acid amides)Acetic acid, Reflux[4+2] cycloaddition between the heterodiene and the dienophile.Cycloadduct nih.govnih.gov
Condensation-Cyclization2-Cyanomethyl-4-thiazolidinone, SalicylaldehydeEthanol, RefluxInitial condensation followed by intramolecular cyclization involving the phenolic -OH group.Non-isolable acyclic intermediate researchgate.net
Multi-component ReactionThiazolidinone derivatives, Aldehydes, MalononitrileBase catalyst (e.g., piperidine)A cascade of Knoevenagel condensation, Michael addition, and cyclization.Arylidine intermediate researchgate.net

These mechanistic insights are fundamental for the rational design and synthesis of new 6,7-dihydro-5H-pyrano[3,2-d]thiazol-7-ol derivatives with potential applications in various fields of chemistry and materials science.

Advanced Spectroscopic Characterization Techniques for Pyrano 3,2 D Thiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through various one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to map out the complete proton and carbon framework and establish the connectivity between atoms.

For a compound like 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol, ¹H NMR would be expected to show distinct signals for the protons on the pyran and thiazole (B1198619) rings. The protons at C5, C6, and C7 would exhibit characteristic chemical shifts and coupling constants, providing information about their chemical environment and spatial relationships. For instance, the proton attached to the hydroxyl-bearing carbon (C7) would likely appear as a doublet or multiplet, with its coupling to the C6 protons revealing their dihedral angle.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that are not visible in ¹H NMR. In related pyrano-fused systems, such as pyrano[2,3-c]pyrazoles, detailed NMR studies have been crucial for confirming structures. mdpi.com For example, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing long-range correlations between protons and carbons, which helps in piecing together the fused ring system. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrano-Fused Heterocyclic System Data below is for a pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one derivative to illustrate the application of NMR. mdpi.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Pyrazole-CH7.60 (s)135.5C=O, Quaternary C
Indole-NH11.69 (br s)-Aromatic C's
Aromatic-CH7.15-7.50 (m)111.9-126.3Adjacent C's
Methylene-CH₂4.85 (s)45.8C=O, Quaternary C

This interactive table showcases typical data obtained from NMR analysis for structural elucidation of complex heterocyclic systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high accuracy. This technique provides unequivocal confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Upon ionization, the molecule undergoes fragmentation, breaking apart in a predictable manner based on its structure. Analyzing this fragmentation pattern provides valuable structural information that corroborates data from other spectroscopic methods. For pyrano-fused systems, fragmentation often involves the loss of small, stable molecules like carbon monoxide (CO) or the cleavage of the pyran ring. asianpubs.org The mass spectrum of a pyrano[2,3-d]thiazole derivative, for example, revealed a molecular ion peak corresponding to its expected mass, confirming its successful synthesis. researchgate.net HRMS analysis of related pyrazolo-fused pyranoindolones has been used to further confirm structures determined by NMR. mdpi.com

Table 2: Expected HRMS Data for this compound

Parameter Value
Molecular FormulaC₇H₇NO₂S
Exact Mass (Monoisotopic)169.0198
Common Fragments[M-H₂O]⁺, [M-CO]⁺, fragments from thiazole or pyran ring cleavage

This table presents the expected high-resolution mass data, which is critical for confirming the elemental composition.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol and the ether linkage in the pyran ring would appear in the 1260-1000 cm⁻¹ region. Additionally, vibrations corresponding to the C=N and C-S bonds of the thiazole ring would be present. In studies of related pyrano[2,3-d]thiazole derivatives, IR spectroscopy has been used to identify key functional groups such as hydroxyl (OH), cyano (CN), and carbonyl (C=O) functions. researchgate.net For spiro-pyranopyrazole compounds, characteristic bands for N-H, NH₂, CN, and C=O groups have been clearly identified. mdpi.com

Table 3: Characteristic IR Absorption Bands for Pyrano[3,2-d]thiazole Systems

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, broad3400 - 3200
Alkane (C-H)Stretching2960 - 2850
Imine (C=N)Stretching1690 - 1640
Ether (C-O-C)Stretching1150 - 1085
Alcohol (C-O)Stretching1260 - 1050

This interactive table highlights the diagnostic IR frequencies used to identify key functional groups within the target molecule's structure.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is employed when a suitable single crystal of the compound can be grown. By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine the precise coordinates of every atom, as well as bond lengths, bond angles, and torsional angles.

X-ray crystallography is particularly valuable for confirming the stereochemistry and conformation of complex fused-ring systems. Although specific crystallographic data for this compound is not widely published, the technique has been successfully applied to numerous related heterocyclic systems. For instance, the crystal structures of thiopyrano[2,3-d]thiazole and pyrano[2,3-c]pyrazole derivatives have been determined, confirming their molecular connectivity and solid-state conformation. nih.govktu.edu These analyses provide precise measurements of geometric parameters, such as the planarity of the ring systems and the spatial orientation of substituents. nih.gov

Table 4: Illustrative Crystallographic Data from a Related Fused Heterocycle (pyrano[2,3-c]pyrazole derivative) ktu.edu

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
C=O Bond Length1.2265(14) Å
C–O (pyran ring) Bond Length1.3387(12) Å - 1.4135(12) Å
N–N (pyrazole ring) Bond Length1.3839(12) Å

This table provides examples of the precise structural parameters that can be obtained from an X-ray diffraction study, offering unparalleled detail about the molecular geometry.

Computational and Theoretical Studies of 6,7 Dihydro 5h Pyrano 3,2 D Thiazol 7 Ol Analogues

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and stability of pyranothiazole derivatives. ekb.egarabjchem.org These calculations provide valuable information on molecular geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. These calculations help in understanding the electronic properties that govern the interactions of these compounds with biological systems. nih.gov For instance, DFT results for related heterocyclic compounds have indicated promising biological activities based on their electronic and physicochemical properties. ekb.eg

Interactive Table: Hypothetical Quantum Chemical Properties of Pyranothiazole Analogues
AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Analogue A-6.25-1.504.752.1
Analogue B-6.40-1.454.952.5
Analogue C-6.10-1.654.451.9

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.comsemanticscholar.org This method is extensively used to forecast the interaction between a ligand (such as a 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol analogue) and a biological target, typically a protein or enzyme. semanticscholar.orgnanobioletters.com

The primary goal of molecular docking is to identify the correct binding pose of the ligand in the active site of the target and to estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov By analyzing the docked conformations, researchers can visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. wjarr.comsemanticscholar.org This information is crucial for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov For related thiazole (B1198619) and pyrazole (B372694) derivatives, docking studies have successfully predicted binding interactions with targets like Dihydrofolate Reductase (DHFR) and the main protease of SARS-CoV-2. ekb.egnanobioletters.com

Interactive Table: Example Molecular Docking Scores against a Hypothetical Kinase Target
AnalogueBinding Energy (kcal/mol)Number of H-BondsKey Interacting Residues
Analogue A-8.53LYS76, ASP184
Analogue B-9.24LYS76, GLU91, ASP184
Analogue C-7.92LYS76

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govyoutube.com MD simulations are employed to assess the conformational stability of the ligand within the binding pocket and to study the dynamics of the binding process. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govmdpi.com In silico ADME prediction models are widely used to evaluate the drug-likeness of compounds at an early stage of the discovery process, helping to filter out candidates with unfavorable pharmacokinetic profiles. mdpi.comnih.gov

Various computational tools and web servers are available to predict a wide range of ADME properties, including lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.commdpi.com For instance, adherence to frameworks like Lipinski's Rule of Five is often assessed to predict oral bioavailability. ekb.eg In silico ADME studies on similar heterocyclic compounds have confirmed favorable pharmacokinetic profiles, indicating their potential as orally available drugs. ekb.egmdpi.com

Interactive Table: Predicted ADME Properties of Hypothetical Analogues
AnalogueLogPSolubility (mg/mL)BBB PermeantLipinski's Rule of 5 Violations
Analogue A2.80.5Yes0
Analogue B3.50.2Yes0
Analogue C4.90.05No1

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govdmed.org.ua

The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known biological activities. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. The predictive power of the QSAR model is rigorously validated before it is used to screen virtual libraries of compounds. nih.gov QSAR studies on pyrazole and thiazole analogues have successfully identified key molecular descriptors associated with their biological effects. nih.gov

Structure Activity Relationship Sar Investigations of 6,7 Dihydro 5h Pyrano 3,2 D Thiazol 7 Ol Scaffolds

Impact of Substituent Variations on the Pyran Ring on Biological Activity

While direct SAR studies on the pyran ring of the 6,7-dihydro-5H-pyrano[3,2-d]thiazol-7-ol scaffold are limited in publicly available research, general principles from related fused pyran systems suggest that substitutions on this ring can significantly modulate biological activity. The size, electronic properties, and stereochemistry of substituents can affect the molecule's interaction with biological targets.

For instance, in analogous thiopyrano[2,3-d]thiazole systems, which share a similar fused heterocyclic structure, the nature of substituents at positions corresponding to the pyran ring plays a critical role in determining anticancer activity. A study on thiopyrano[2,3-d]thiazole-6-carboxylic acid amides revealed that the introduction of aryl groups at position 7, analogous to a position on the pyran ring, significantly influences potency. Specifically, derivatives with p-methyl and p-chloro-substituted phenyl groups at this position demonstrated enhanced activity. nih.gov

Table 1: Effect of Pyran Ring Analogue Substitutions on Anticancer Activity of Thiopyrano[2,3-d]thiazole Derivatives

Compound ID Substituent at Position 7 (Analogous to Pyran Ring) Key Biological Activity Finding
3e p-tolyl High potency against various cancer cell lines

| 3g | p-chlorophenyl | High potency against various cancer cell lines |

This suggests that both electron-donating and electron-withdrawing groups can be favorable, indicating a complex interaction with the biological target where steric and electronic factors are at play. The loss of activity upon introducing bulky morpholine (B109124) or pyridine (B92270) fragments suggests that the size and conformation of the substituent are critical determinants for biological activity. nih.gov

Influence of Structural Modifications on the Thiazole (B1198619) Moiety on Biological Activity

The thiazole ring is a well-established pharmacophore in numerous biologically active compounds. nih.govglobalresearchonline.net Modifications to this moiety in the this compound scaffold are anticipated to have a profound impact on its biological activity. SAR studies on various thiazole-containing compounds have consistently shown that substitutions at different positions of the thiazole ring can fine-tune their therapeutic potential. nih.govnih.gov

For example, in a series of 2,5-disubstituted thiazole derivatives, the presence of a nonpolar, hydrophobic moiety at position 2 and an ethylidenehydrazine-1-carboximidamide group at position 5 were found to be beneficial for antibacterial activity. mdpi.com While this is not the specific pyrano[3,2-d]thiazole scaffold, it highlights the importance of substituent nature on the thiazole ring for biological interactions.

In another study on thiazole derivatives, the replacement of an N,N-dimethyl group with a phenyl ring on the thiazole moiety was found to be essential for cytotoxic activity. nih.gov Furthermore, the introduction of a simple methyl group on the thiazole ring, in combination with a p-chloro or p-methyl group on an attached phenyl ring, was crucial for antitumor activity. nih.gov

Table 2: Influence of Thiazole Moiety Modifications on the Activity of Thiazole Derivatives

Compound Series Modification on Thiazole Moiety Impact on Biological Activity
2,5-disubstituted thiazoles Hydrophobic group at C2, specific head group at C5 Beneficial for antibacterial activity mdpi.com
General Thiazole Derivatives Phenyl ring instead of N,N-dimethyl group Essential for cytotoxic activity nih.gov

These findings underscore that modifications to the thiazole part of the this compound scaffold, such as the introduction of various substituted aryl or alkyl groups, could significantly alter its biological profile.

Role of the Hydroxyl Group at Position 7 in Modulating Potency and Selectivity

The hydroxyl group at position 7 of the this compound scaffold is a key functional group that can significantly influence the molecule's pharmacological properties. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

The importance of hydroxyl groups in modulating biological activity is well-documented for various heterocyclic compounds. For instance, in a series of thiopyrano[2,3-d]thiazole derivatives with a naphthoquinone moiety, the alkylation of a 4-OH group on an 11-aryl fragment led to a decrease in antineoplastic activity. This suggests that the hydroxyl group may be involved in forming a crucial hydrogen bond with the biological target, and its presence is vital for activity.

Target Binding: Forming key hydrogen bonds with amino acid residues in the active site of a target protein.

Solubility and Pharmacokinetics: Influencing the molecule's aqueous solubility and its absorption, distribution, metabolism, and excretion (ADME) properties.

Selectivity: The specific orientation of the hydroxyl group may contribute to selective binding to a particular target over others.

Identification of Pharmacophore Features and Essential Structural Determinants for Bioactivity

Based on the analysis of the this compound scaffold and SAR of related compounds, several key pharmacophore features can be proposed as essential for its biological activity. A pharmacophore model for this scaffold would likely include:

A Hydrogen Bond Donor/Acceptor: The hydroxyl group at position 7 is a prime candidate for this feature.

Aromatic/Hydrophobic Regions: The thiazole ring and any aryl substituents on either the pyran or thiazole rings can provide these interactions.

Heteroatoms for Hydrogen Bonding: The nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atom in the pyran ring, can act as hydrogen bond acceptors.

In silico pharmacophore modeling of related thiazolo[4,5-b]pyridine-2-one derivatives has indicated that the fused bicyclic system provides a rigid scaffold that allows for the precise steric placement of its heteroatoms to interact with pharmacophore centers of biological targets. researchgate.net This suggests that the rigid fused ring system of this compound is a critical structural determinant.

The essential structural determinants for the bioactivity of this scaffold can be summarized as:

The Fused Bicyclic Core: Provides a rigid conformation necessary for specific target interaction.

The 7-Hydroxyl Group: Likely acts as a key interaction point with the biological target.

Substituents on the Pyran Ring: Modulate potency and selectivity through steric and electronic effects.

Substituents on the Thiazole Moiety: Offer a site for modification to fine-tune activity and pharmacokinetic properties.

Further empirical studies involving systematic modifications of the this compound scaffold are necessary to validate and refine these proposed pharmacophore features and to fully elucidate the SAR of this promising class of compounds.

Elucidation of Molecular Targets and Proposed Mechanisms of Action for Pyrano 3,2 D Thiazole Derivatives

Enzyme Inhibition Profiles (e.g., Kinases like RIPK1, COX-2)

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. While direct inhibitory data for 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol on kinases such as RIPK1 and COX-2 is not extensively documented, studies on analogous heterocyclic systems containing thiazole (B1198619) and pyran rings suggest a potential for such activity.

Receptor-Interacting Protein Kinase 1 (RIPK1):

RIPK1 is a critical mediator of cellular necroptosis, a form of programmed cell death, and is implicated in inflammatory diseases. frontiersin.org The inhibition of RIPK1 has emerged as a promising therapeutic strategy. frontiersin.org Research on novel 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govrsc.orgtriazole derivatives has identified potent necroptosis inhibitors that act as type III RIPK1 inhibitors. nih.gov Molecular docking studies of these compounds revealed their ability to bind effectively to the allosteric pocket of RIPK1. nih.gov This suggests that the dihydro-pyranothiazole scaffold could potentially serve as a pharmacophore for RIPK1 inhibition, although further investigation is required to confirm this hypothesis for this compound.

Cyclooxygenase-2 (COX-2):

COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Studies on benzo[d]thiazole analogs have demonstrated their potential as COX-2 inhibitors. nih.gov Certain synthesized benzo[d]thiazole derivatives exhibited moderate to potent COX-2 inhibitory effects with notable selectivity over the COX-1 isozyme. nih.gov Similarly, novel pyrazolyl-thiazole derivatives have been synthesized and shown to act as selective COX-2 inhibitors. nih.gov These findings highlight the potential of the thiazole moiety, a key component of this compound, to contribute to COX-2 inhibition.

Derivative ClassTarget EnzymeKey Findings
6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govrsc.orgtriazolesRIPK1Potent necroptosis inhibitors acting as type III allosteric inhibitors. nih.gov
Benzo[d]thiazolesCOX-2Moderate to potent and selective inhibition of COX-2. nih.gov
Pyrazolyl-thiazolesCOX-2Selective inhibition of COX-2. nih.gov

Receptor Binding and Allosteric Modulation Studies

Beyond enzyme inhibition, the interaction of pyrano[3,2-d]thiazole derivatives with cellular receptors is another avenue for their therapeutic action. While comprehensive receptor binding profiles are still under investigation, preliminary studies on related thiopyrano[2,3-d]thiazoles suggest potential interactions with key receptors in the central nervous system.

In a study evaluating the anticonvulsant potential of a series of thiopyrano[2,3-d]thiazole derivatives, molecular docking simulations were performed to identify potential molecular targets. nih.gov The results of this in silico analysis indicated that the most active compound in the series exhibited a potential affinity for the GABA-A receptor. nih.gov The study suggested that this interaction could be a contributing factor to the observed anticonvulsant effects. nih.gov The GABA-A receptor is a ligand-gated ion channel and a primary target for many anxiolytic, sedative, and anticonvulsant drugs. The potential for a thiopyrano[2,3-d]thiazole derivative to bind to this receptor opens up possibilities for its role in modulating neuronal excitability. Further experimental validation is necessary to confirm this binding and to explore the potential for allosteric modulation of the receptor by this class of compounds.

Interactions with Intracellular Signaling Pathways and Cellular Processes

The biological activity of pyrano[3,2-d]thiazole derivatives often manifests through their influence on intricate intracellular signaling pathways, particularly those governing cell fate, such as apoptosis.

Induction of Apoptosis:

Several studies on thiopyrano[2,3-d]thiazole and pyrano[3,2-c]carbazole derivatives have demonstrated their ability to induce apoptosis in cancer cells. For instance, certain chromeno[4',3':4,5]thiopyrano[2,3-d]thiazole derivatives have been shown to induce apoptosis in human leukemia and glioblastoma cells through a mitochondria-dependent pathway. researchgate.net This process was associated with the inhibition of the DNA repair enzyme PARP-1. researchgate.net

Furthermore, juglone-bearing thiopyrano[2,3-d]thiazoles have been found to induce apoptosis in colorectal adenocarcinoma cells. nih.gov The mechanism of action for these compounds involves the generation of reactive oxygen species (ROS), which can trigger both intrinsic and extrinsic apoptotic pathways, as evidenced by the activation of caspases 3/7, 8, 9, and 10. nih.gov

In a separate study, novel pyrano[3,2-c]carbazole derivatives were found to induce apoptosis by inhibiting tubulin polymerization, leading to G2/M phase arrest of the cell cycle and an increase in caspase-3 levels. rsc.org

Cell Cycle Arrest:

The induction of apoptosis is often preceded by cell cycle arrest. The aforementioned juglone-bearing thiopyrano[2,3-d]thiazoles were observed to cause a significant shift in the cell cycle distribution of colorectal cancer cells, with an accumulation of cells in the S and G2/M phases. nih.gov This cell cycle arrest contributes to the inhibition of DNA biosynthesis and reduced cell proliferation. nih.gov

Derivative ClassCellular ProcessKey Findings
Chromeno[4',3':4,5]thiopyrano[2,3-d]thiazolesApoptosisInduction of mitochondria-dependent apoptosis; inhibition of PARP-1. researchgate.net
Juglone-bearing thiopyrano[2,3-d]thiazolesApoptosis, Cell Cycle ArrestROS generation, activation of intrinsic and extrinsic apoptotic pathways, S and G2/M phase arrest. nih.gov
Pyrano[3,2-c]carbazolesApoptosis, Cell Cycle ArrestInhibition of tubulin polymerization, G2/M phase arrest, increased caspase-3 levels. rsc.org

Potential for Metal Ion Chelation and its Biological Consequences

The structure of pyranothiazole derivatives, containing heteroatoms such as nitrogen, sulfur, and oxygen, suggests a potential for coordinating with metal ions. This chelation capability can have significant biological consequences, as metal ions play crucial roles in numerous physiological and pathological processes.

Research has indicated that pyranothiazole ligands possess the ability to form complexes with various metal ions, including palladium(II), iron(III), and copper(II). researchgate.net The formation of these metal complexes can alter the biological activity of the parent ligand. For example, the coordination of metal ions can enhance the pharmacological properties of the compound. Copper, in particular, is an essential biological element involved in the function of several enzymes. researchgate.net The interaction of pyranothiazole derivatives with copper ions could therefore influence copper-dependent cellular processes.

The ability of these compounds to bind to metal ions suggests that their mechanism of action could, in part, be related to the modulation of metal homeostasis or the formation of bioactive metal complexes. This area of research is still developing, and further studies are needed to fully understand the biological implications of metal ion chelation by this compound and related derivatives.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel and Stereoselective Synthetic Methodologies for Complex Analogues

The synthesis of pyranothiazole derivatives is an active area of research, with various methods being developed to access these fused heterocyclic systems. researchgate.net A common approach involves the Michael addition of active methylene (B1212753) compounds containing a thiazole (B1198619) ring to α,β-unsaturated carbonyl compounds, followed by cyclization. purkh.com For instance, the reaction of 2-a-cyanoacetonyl-2-thiazolin-4-one with α-cinnamonitriles in the presence of a base catalyst affords pyrano[2,3-d]thiazoles. purkh.com Another versatile method is the hetero-Diels-Alder reaction, which has been successfully employed for the synthesis of thiopyrano[2,3-d]thiazole derivatives. nih.gov This approach often allows for high stereoselectivity, which is crucial for the development of potent and selective therapeutic agents. nih.gov

Future research in this area should focus on the development of novel, efficient, and stereoselective synthetic routes to generate a diverse library of 6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol analogues. The introduction of chiral centers at positions 6 and 7 of the pyran ring, as well as substitutions on both the pyran and thiazole rings, could lead to compounds with enhanced biological activity and selectivity. The exploration of tandem and "domino" processes based on [4+2]-cycloaddition reactions could provide a powerful tool for the synthesis of structurally complex molecules with high efficiency. nih.gov Furthermore, the use of modern synthetic techniques such as microwave-assisted synthesis can accelerate the discovery of new derivatives. researchgate.net

Synthetic ApproachDescriptionKey Advantages
Michael Addition-Cyclization Involves the reaction of a thiazole-containing active methylene compound with an α,β-unsaturated carbonyl compound. purkh.comVersatile and allows for the introduction of various substituents.
Hetero-Diels-Alder Reaction A [4+2] cycloaddition reaction to form the thiopyran ring fused to the thiazole. nih.govOften provides high stereoselectivity and access to complex fused systems. nih.gov
Tandem/Domino Reactions Multi-step reactions that occur in a single pot, increasing efficiency and reducing waste. nih.govHigh atom economy and operational simplicity.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates. researchgate.netReduced reaction times and often improved yields.

Exploration of New Biological Targets and Therapeutic Areas for Pyrano[3,2-d]thiazole Frameworks

The broader family of pyranothiazoles has been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netpurkh.com For example, certain pyrano[2,3-d]thiazole derivatives have shown promising anticancer activity against human breast cancer cell lines. purkh.com Thiopyrano[2,3-d]thiazoles have also been investigated as potential anticancer agents, with some derivatives showing significant activity against various cancer cell lines, including melanoma, lung, and breast cancer. nih.govnih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of key enzymes or the disruption of cellular signaling pathways.

A significant future research direction is the exploration of novel biological targets for the this compound scaffold. High-throughput screening of this compound and its analogues against a diverse panel of biological targets could uncover new therapeutic applications. Given the structural similarities to other biologically active heterocyclic compounds, potential targets could include kinases, proteases, and metabolic enzymes. Furthermore, the investigation of this framework in less explored therapeutic areas such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases could yield novel drug candidates. The hybridization of the pyrano[3,2-d]thiazole core with other pharmacologically active moieties is another promising strategy to enhance biological activity and target selectivity. acs.org

Therapeutic AreaPotential Biological Targets
Oncology Kinases, Topoisomerases, Tubulin
Infectious Diseases Bacterial and fungal enzymes, Viral proteases and polymerases
Inflammation Cyclooxygenases, Lipoxygenases, Cytokines
Neurodegenerative Diseases Beta-secretase, Glycogen synthase kinase 3
Metabolic Disorders Dipeptidyl peptidase-4, Peroxisome proliferator-activated receptors

Application of Advanced Artificial Intelligence and Machine Learning Algorithms in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.gov These computational tools can be applied at various stages, from target identification to lead optimization and synthesis planning. astrazeneca.comnih.gov For the pyrano[3,2-d]thiazole framework, AI and ML algorithms can be employed to design novel analogues with improved potency, selectivity, and pharmacokinetic properties.

AI/ML ApplicationDescriptionPotential Impact
Predictive Modeling Using algorithms to predict the biological activity and properties of compounds. acm.orgPrioritization of synthetic efforts and reduction of experimental costs.
De Novo Drug Design Generating novel molecular structures with desired characteristics. nih.govExploration of new chemical space and discovery of novel drug candidates.
Retrosynthesis Planning Predicting synthetic routes for target molecules. nih.govOptimization of chemical synthesis and faster access to new compounds.
High-Throughput Screening Analysis Analyzing large datasets from screening campaigns to identify hits. nih.govMore efficient identification of lead compounds.

Integration of Target Identification and Validation Strategies for Enhanced Drug Discovery

A critical step in the development of a new therapeutic agent is the identification and validation of its biological target. technologynetworks.com For novel compounds like this compound, elucidating the mechanism of action is essential for further development. A variety of experimental and computational approaches can be employed for target identification.

Future research should integrate a multi-pronged approach to identify and validate the biological targets of pyrano[3,2-d]thiazole derivatives. Chemical proteomics, using affinity-based probes derived from the parent compound, can be used to isolate and identify binding partners from cell lysates. Genetic approaches, such as CRISPR-Cas9 screening, can help identify genes that are essential for the activity of the compound. nih.gov Computational methods, including molecular docking and molecular dynamics simulations, can be used to predict potential binding targets and to understand the molecular interactions between the compound and its target. rsc.org Once a target is identified, it must be validated to confirm its role in the observed biological effect. technologynetworks.com This can be achieved through techniques such as target knockdown or knockout, which should abolish the activity of the compound. nih.gov

StrategyDescriptionKey Techniques
Chemical Proteomics Using chemical probes to identify protein targets.Affinity chromatography, Mass spectrometry
Genetic Approaches Identifying genes that modulate compound activity.CRISPR-Cas9 screening, RNA interference
Computational Methods Predicting and modeling compound-target interactions.Molecular docking, Molecular dynamics simulations rsc.org
Target Validation Confirming the role of the identified target.Gene knockdown/knockout, Enzyme inhibition assays nih.gov

Q & A

Q. Q. How can researchers optimize formulation for in vivo studies despite poor aqueous solubility?

  • Methodological Answer : Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) or use cyclodextrin inclusion complexes. Pharmacokinetic studies in rodents should compare bioavailability (AUC0–24h) of formulated vs. free compound, referencing protocols from thiazole derivatives with similar logP values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.